molecular formula C6H9N3OS B13325332 (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B13325332
M. Wt: 171.22 g/mol
InChI Key: ZGAJNWVJHKVBRT-SCSAIBSYSA-N
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Description

“(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide” is a chiral propanamide derivative featuring a 1,3-thiazole ring at the 3-position of the propanamide backbone, with an (R)-configured amino group.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10)/t4-/m1/s1

InChI Key

ZGAJNWVJHKVBRT-SCSAIBSYSA-N

Isomeric SMILES

C1=C(N=CS1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=C(N=CS1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted thiazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Synthesis Method
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide C₆H₉N₃OS 171.22 (hypothetical)* Not reported Thiazol-4-yl, propanamide, (R)-configuration Not specified in evidence
7c: Thiazol-oxadiazole propanamide C₁₆H₁₇N₅O₂S₂ 375 134–178 Thiazol, 1,3,4-oxadiazole, sulfanyl linker, methylphenyl S-substitution
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide C₅H₁₀N₆O 170.17 (example) Not reported 1,2,4-Triazole, propanamide Microwave-assisted synthesis

*Hypothetical calculation based on elemental composition.

Key Observations:

Core Heterocycles: The target compound features a 1,3-thiazole ring, whereas analogs like 7c–7f incorporate 1,3,4-oxadiazole in addition to thiazole, connected via a sulfanyl (-S-) linker . Triazole-containing analogs (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide) replace thiazole with 1,2,4-triazole, altering hydrogen-bonding capacity and electronic properties .

Substituents and Chirality: The (R)-configuration of the amino group in the target compound distinguishes it from racemic or non-chiral analogs. This stereochemical feature may influence receptor binding or metabolic stability. Compounds 7c–7f include aryl substituents (e.g., methylphenyl groups), which enhance lipophilicity and modulate solubility compared to the simpler thiazol-4-yl group in the target compound .

Physicochemical Data :

  • The melting points of 7c–7f (134–178°C) suggest moderate crystallinity, likely due to hydrogen bonding from amide and oxadiazole groups. The absence of melting point data for the triazole analogs and the target compound limits direct comparison.

Functional Implications

  • Bioactivity Potential: The thiazole ring in the target compound and 7c–7f may confer antimicrobial or kinase inhibitory activity, as thiazoles are common pharmacophores. The triazole analogs, however, are often explored for anticancer or antiviral applications due to their hydrogen-bonding versatility .
  • Synthetic Efficiency : Microwave methods for triazole propanamides offer advantages in speed and scalability over the traditional S-substitution used for 7c–7f.

Biological Activity

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a propanamide structure. The stereochemistry at the 3-position is crucial for its biological activity, influencing how it interacts with target proteins and enzymes. The thiazole moiety contributes to the compound's distinctive chemical properties and enhances its potential therapeutic applications.

Research indicates that (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide may function as an inhibitor of specific enzymes. Its mechanism often involves hydrogen bonding and hydrophobic interactions with target proteins, which can modulate various physiological processes. This ability to influence biological pathways makes it a candidate for further investigation in therapeutic contexts .

Antimicrobial Activity

Studies have demonstrated that (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide exhibits antimicrobial properties. It has been tested against several bacteria using the agar diffusion method. Notably, it showed significant inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies have shown that it can inhibit specific kinases, which are crucial in various signaling pathways. For instance, related compounds have demonstrated sub-micromolar inhibitory activity against DYRK1A kinase, suggesting that (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide could exhibit similar properties .

Research Findings and Case Studies

Several studies highlight the biological activity of (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Pseudomonas aeruginosa with an MIC value of 50 µg/mL .
Study 2 Showed potential as an enzyme inhibitor with IC50 values indicating strong binding affinity to DYRK1A .
Study 3 Explored the compound's interactions with various protein targets, revealing modulation of physiological processes through enzyme inhibition .

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